REACTION_CXSMILES
|
[F:1][CH:2]([F:10])[C:3](=O)[CH:4]=[CH:5]OCC.FC(F)C(=O)CC(OCC)OCC.[CH3:24][NH:25][NH2:26]>C(O)(=O)C>[F:1][CH:2]([F:10])[C:3]1[CH:4]=[CH:5][N:25]([CH3:24])[N:26]=1
|
Name
|
|
Quantity
|
0.164 mol
|
Type
|
reactant
|
Smiles
|
FC(C(C=COCC)=O)F
|
Name
|
1,1-difluoro-4,4-diethoxy-2-butanone
|
Quantity
|
0.071 mol
|
Type
|
reactant
|
Smiles
|
FC(C(CC(OCC)OCC)=O)F
|
Name
|
methylhydrazine
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
460 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
3-difluoro-N-methylpyrazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-difluoro-N-methylpyrazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 22° C. for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
The acetic acid was then removed under reduced pressure (43° C./30 mbar)
|
Type
|
WASH
|
Details
|
washed with water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted once with MTBE (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic solutions were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
freed from the solvent under reduced pressure (40° C./400 to 30 mbar)
|
Type
|
DISTILLATION
|
Details
|
The residue (23.5 g) was subjected to fractional distillation
|
Type
|
CUSTOM
|
Details
|
to isolate the product
|
Type
|
CUSTOM
|
Details
|
The main fraction (21.5 g; transition temperature 52° C. at 22 mbar)
|
Type
|
CUSTOM
|
Details
|
in a ratio of 2.6:1 (GC retention times: 5-isomer: 7.6 min; 3-isomer: 9.2 min)
|
Duration
|
9.2 min
|
Reaction Time |
19 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=NN(C=C1)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |